molecular formula C18H21N3O2S B2766840 (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 848669-73-8

(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2766840
CAS No.: 848669-73-8
M. Wt: 343.45
InChI Key: SOLXUYNSAWGCLX-DTQAZKPQSA-N
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Description

(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further connected to a thiazol-4(5H)-one ring system. The inclusion of a 4-methylpiperazin-1-yl group enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a Knoevenagel condensation reaction between the thiazole derivative and an aromatic aldehyde.

    Attachment of the Allyloxy Group: The allyloxy group is incorporated through an O-alkylation reaction using an appropriate allyl halide.

    Addition of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the thiazole derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Epoxides: and from oxidation.

    Benzyl derivatives: from reduction.

    Halogenated: or from substitution.

Scientific Research Applications

(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The allyloxy and piperazinyl groups play crucial roles in binding to the active sites of these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(2-(methoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a methoxy group instead of an allyloxy group.

    (E)-5-(2-(ethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

The presence of the allyloxy group in (E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one imparts unique chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. This makes it a valuable compound for specific applications where the allyloxy group plays a critical role.

Properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-12-23-15-7-5-4-6-14(15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h3-7,13H,1,8-12H2,2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLXUYNSAWGCLX-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC=C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OCC=C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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